Cas no 41951-76-2 (2-Hydroxy-5-methoxybenzyl alcohol)

2-Hydroxy-5-methoxybenzyl alcohol is a phenolic derivative with a molecular formula of C8H10O3. This compound features both hydroxyl and methoxy functional groups on a benzyl alcohol backbone, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in the preparation of pharmaceuticals, fragrances, and specialty chemicals. The presence of electron-donating groups enhances its reactivity in electrophilic aromatic substitution and oxidation reactions. It is typically characterized by moderate solubility in polar organic solvents and stability under standard conditions. The compound’s balanced reactivity and functional group compatibility make it valuable for fine chemical synthesis and research applications.
2-Hydroxy-5-methoxybenzyl alcohol structure
41951-76-2 structure
Product Name:2-Hydroxy-5-methoxybenzyl alcohol
CAS No:41951-76-2
MF:C8H10O3
MW:154.163202762604
CID:820742
PubChem ID:480253
Update Time:2025-05-19

2-Hydroxy-5-methoxybenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-5-methoxybenzyl alcohol
    • 2-(hydroxymethyl)-4-methoxyphenol
    • 2-hydroxy-5-methoxyBenzenemethanol
    • 2-hydroxy-5-methoxy-benzyl alcohol
    • 2-Hydroxymethyl-4-methoxy-phenol
    • 4-hydroxy-3-(hydroxymethyl)anisole
    • 4-methoxy-2-hydroxybenzyl alcohol
    • 5-methoxy-2-hydroxybenzyl alcohol
    • 5-Methoxysaligen
    • CHEMBL31187
    • W16040
    • SCHEMBL1638977
    • KCONKOTZXAFSAY-UHFFFAOYSA-N
    • EN300-698227
    • 2-(hydroxymethyl)-4-methoxy-phenol
    • 2-hydroxymethyl-4-methoxyphenol
    • AC-20733
    • MFCD00238616
    • AS-61478
    • 41951-76-2
    • DA-20039
    • AKOS009411822
    • 4-Methoxybenzyl alcohol, o-hydroxy-
    • CS-0302688
    • DTXSID70333079
    • Inchi: 1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3
    • InChI Key: KCONKOTZXAFSAY-UHFFFAOYSA-N
    • SMILES: COC1C=C(CO)C(O)=CC=1

Computed Properties

  • Exact Mass: 154.06300
  • Monoisotopic Mass: 154.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: 0.89310

2-Hydroxy-5-methoxybenzyl alcohol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Hydroxy-5-methoxybenzyl alcohol Production Method

2-Hydroxy-5-methoxybenzyl alcohol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:41951-76-2)2-Hydroxy-5-methoxybenzyl alcohol
Order Number:A1230714
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:24
Price ($):1127
Email:sales@amadischem.com

Additional information on 2-Hydroxy-5-methoxybenzyl alcohol

Introduction to 2-Hydroxy-5-methoxybenzyl alcohol (CAS No. 41951-76-2)

2-Hydroxy-5-methoxybenzyl alcohol, identified by its Chemical Abstracts Service (CAS) number 41951-76-2, is a significant organic compound with a wide range of applications in pharmaceuticals, agrochemicals, and specialty chemicals. This compound, featuring a hydroxyl group at the 2-position and a methoxy group at the 5-position of a benzene ring, exhibits unique chemical properties that make it valuable in synthetic chemistry and industrial processes.

The molecular structure of 2-Hydroxy-5-methoxybenzyl alcohol consists of a benzene core substituted with these functional groups, which contribute to its reactivity and versatility. The presence of both hydroxyl and methoxy groups allows for diverse chemical modifications, making it a crucial intermediate in the synthesis of more complex molecules. In recent years, this compound has garnered attention due to its role in the development of novel therapeutic agents and functional materials.

One of the most notable applications of 2-Hydroxy-5-methoxybenzyl alcohol is in the pharmaceutical industry. Researchers have leveraged its structural features to develop new drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit promising biological activity as antioxidants, anti-inflammatory agents, and potential chemopreventive agents. The hydroxyl group facilitates hydrogen bonding interactions, enhancing binding affinity to biological targets, while the methoxy group influences electronic properties, affecting reactivity and stability.

Recent advancements in medicinal chemistry have highlighted the importance of 2-Hydroxy-5-methoxybenzyl alcohol as a building block for drug discovery. Its incorporation into heterocyclic frameworks has led to the synthesis of compounds with enhanced pharmacological properties. For example, researchers have reported the use of this compound in designing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to modify its structure allows for fine-tuning of drug efficacy and selectivity.

In addition to pharmaceutical applications, 2-Hydroxy-5-methoxybenzyl alcohol finds utility in agrochemical formulations. Its chemical properties make it suitable for synthesizing pesticides and herbicides that are effective against a broad spectrum of pests while maintaining environmental safety. The compound's stability under various conditions ensures prolonged activity in agricultural settings, contributing to higher crop yields and improved food security.

The industrial significance of 2-Hydroxy-5-methoxybenzyl alcohol extends beyond pharmaceuticals and agrochemicals. It serves as a precursor in the production of specialty chemicals used in fragrances, dyes, and polymers. The compound's ability to undergo multiple reactions, such as esterification, etherification, and oxidation, makes it a versatile intermediate in organic synthesis. This adaptability has led to its widespread use in manufacturing processes that require high purity and reactivity.

From an environmental perspective, the sustainable production and application of 2-Hydroxy-5-methoxybenzyl alcohol are areas of active research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods, for instance, have been explored as an alternative to traditional chemical synthesis, offering a more eco-friendly approach to producing this valuable compound.

The future prospects for 2-Hydroxy-5-methoxybenzyl alcohol are promising, with ongoing research uncovering new applications and optimizing its production methods. As the demand for high-performance chemicals grows, this compound will continue to play a vital role in advancing technological and medical innovations. Its unique structural features and functional versatility ensure its continued relevance in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:41951-76-2)2-Hydroxy-5-methoxybenzyl alcohol
A1230714
Purity:99%
Quantity:10g
Price ($):1127
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